2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl, methoxy, and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thioamide with an α-haloketone can yield the thiazole ring. Subsequent alkylation and acylation steps introduce the tert-butyl, methoxy, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of antimicrobial or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-N-methoxy-N-methyl-1,3-oxazole-5-carboxamide: Similar structure but with an oxygen atom instead of sulfur in the ring.
2-Tert-butyl-N-methoxy-N-methyl-1,3-imidazole-5-carboxamide: Similar structure but with two nitrogen atoms in the ring.
Uniqueness
2-Tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of the sulfur atom in the thiazole ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs. This can affect its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-tert-butyl-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)9-11-6-7(15-9)8(13)12(4)14-5/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECHCKFMMIMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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